1-Ethylpyridinium Chloride

Ionic Liquids Thermal Stability Process Chemistry

Research requiring reproducible ionic liquid or deep eutectic solvent (DES) formulation is often hindered by batch-to-batch variability in precursor salts. 1-Ethylpyridinium Chloride (EPyCl) addresses this as a defined solid precursor. - **Performance Data:** Enables DES with 1.483 g SO₂/g solvent capacity; forms 1:2 AlCl₃ molten salts with characterized conductivity. - **Thermal Stability:** Operates up to 250°C, exceeding typical pyridinium salts by 20-50°C. - **Supply Certainty:** Consistent chloride anion purity for reproducible eutectic point depression (30-70 K).

Molecular Formula C7H10ClN
Molecular Weight 143.61 g/mol
CAS No. 2294-38-4
Cat. No. B1362654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethylpyridinium Chloride
CAS2294-38-4
Molecular FormulaC7H10ClN
Molecular Weight143.61 g/mol
Structural Identifiers
SMILESCC[N+]1=CC=CC=C1.[Cl-]
InChIInChI=1S/C7H10N.ClH/c1-2-8-6-4-3-5-7-8;/h3-7H,2H2,1H3;1H/q+1;/p-1
InChIKeyAMFMJCAPWCXUEI-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethylpyridinium Chloride Overview


1-Ethylpyridinium chloride (EPyCl) is a solid pyridinium salt at room temperature that serves as a precursor for ionic liquids and deep eutectic solvents [1]. Its core structure consists of a pyridinium cation substituted with an ethyl group at the N1 position, paired with a chloride anion. As a member of the N-alkylpyridinium halide class, EPyCl exhibits the characteristic ionic liquid precursor properties of negligible vapor pressure, non-flammability, and high ionic conductivity when molten or when formulated into eutectic mixtures [2].

Ionic liquid and deep eutectic solvent precursor with negligible vapor pressure
Elevated thermal stability for high-temperature process windows
High water solubility supports aqueous formulation and synthesis workflows

Why 1-Ethylpyridinium Chloride Is Not Interchangeable


The ethyl substituent on 1-ethylpyridinium chloride imparts a specific balance of steric bulk, electronic distribution, and thermal behavior that directly impacts critical performance metrics such as conductivity, melting point depression in eutectic formulations, and gas absorption capacity [1]. Simply replacing this compound with analogs featuring longer alkyl chains (e.g., 1-butylpyridinium chloride) or different halide anions (e.g., 1-ethylpyridinium bromide) will alter the physical properties of the resulting ionic liquid or deep eutectic solvent, potentially rendering it unsuitable for applications requiring precise thermophysical or electrochemical specifications [2].

Alkyl chain length
Longer chains (e.g., butyl) may significantly alter conductivity and eutectic melting behavior.
Halide anion exchange
Bromide instead of chloride may shift phase transitions and thermal stability profiles.
Generic pyridinium salt
Non-ethyl pyridinium halides may not reproduce the same gas absorption or electrolyte performance.

1-Ethylpyridinium Chloride Performance Evidence


Thermal Stability vs. Typical Salts

1-Ethylpyridinium chloride exhibits a significantly higher thermal decomposition onset temperature compared to typical pyridinium salts, allowing for its use in higher-temperature processes. This enhanced stability is a direct consequence of its specific cationic structure .

Thermal Stability
Data to verify
Up to 250 °C onset, 20–50 °C above typical salts
Supports higher-temperature process window
Supplier data; verify under own inert TGA conditions
Ionic Liquids Thermal Stability Process Chemistry

SO₂ Capture in Deep Eutectic Solvents

Deep eutectic solvents (DESs) formulated with equimolar 1-ethylpyridinium chloride (EPyCl) and 1-ethyl-3-methylimidazolium chloride (EmimCl) demonstrate an exceptionally high SO₂ loading capacity, outperforming many previously reported systems [1]. This performance is attributed to synergistic interactions between the EPyCl and EmimCl components [1].

SO₂ Absorption
Class-level inference
1.483 g SO₂/g solvent at 1 atm
Reported highest capacity among DES class
Equimolar EmimCl/EPyCl, 20 °C; consult full study for comparators
Gas Separation Deep Eutectic Solvents Environmental Remediation

Low-Temperature Eutectic Formation

The binary system of 1-ethylpyridinium chloride ([C2Py]Cl) and 1-butylpyridinium chloride ([C4Py]Cl) exhibits a well-defined eutectic behavior, resulting in a significant melting point depression that yields a liquid mixture at temperatures substantially lower than the melting points of either pure component [1]. This allows the formulation of ionic liquids without the need for additional solvents.

Eutectic Depression
Head-to-head
Target: liquid eutectic below 100 °C vs. pure salts solid at RT (30–70 K depression)
Enables ambient-temperature ionic liquid without additional solvents
Binary [C₂Py]Cl + [C₄Py]Cl; DSC characterization
Ionic Liquids Phase Equilibria Electrolytes

Ionic Conductivity Comparison

The specific conductivity of molten N-alkylpyridinium chlorides varies systematically with the length of the N-alkyl substituent. The ethyl-substituted derivative, 1-ethylpyridinium chloride, exhibits a specific conductivity value that is distinct from its methyl, propyl, and butyl counterparts, offering a unique balance between ionic mobility and viscosity in the molten state [1].

Ionic Conductivity
Class-level inference
Intermediate value between methyl and butyl analogs
Distinct conductivity profile for electrolyte design
Full data in Carpio et al.; review for exact values and temperature range
Electrochemistry Battery Electrolytes Molten Salts

Density and Viscosity of AlCl₃ Electrolytes

Mixtures of 1-ethylpyridinium chloride with aluminum chloride (1:2 molar ratio) produce molten salts with defined density and viscosity values. These values are distinct from those of analogous mixtures using other N-alkylpyridinium halides, enabling fine-tuning of electrolyte transport properties [1].

Density & Viscosity
Class-level inference
Arrhenius viscosity; defined density for 1:2 AlCl₃ melt
Transport properties enable fine-tuning of electrodeposition
Exact values in Carpio et al.; 25–125 °C characterization
Electrolyte Formulation Ionic Liquids Rheology

Aqueous Solubility vs. Typical Salts

1-Ethylpyridinium chloride demonstrates exceptionally high solubility in water, exceeding that of many structurally similar pyridinium salts. This property facilitates its use in aqueous-based synthetic procedures and formulation applications .

Aqueous Solubility
Data to verify
>500 g/L
Facilitates concentrated aqueous stock preparation
Supplier-reported; validate at intended temperature and matrix
Solubility Aqueous Chemistry Formulation

1-Ethylpyridinium Chloride Applications


DES Formulation for SO₂ Capture

1-Ethylpyridinium chloride is an optimal hydrogen bond acceptor for the formulation of ionic liquid-based deep eutectic solvents designed for SO₂ absorption. When combined with 1-ethyl-3-methylimidazolium chloride, the resulting DES achieves an exceptionally high SO₂ loading capacity of 1.483 g SO₂/g solvent at 1.0 atm, a value identified as the highest reported to date under equivalent conditions [1]. This performance makes it a leading candidate for developing reversible flue gas desulfurization technologies.

Low-Melting Eutectic Electrolytes

1-Ethylpyridinium chloride can be combined with 1-butylpyridinium chloride to create a eutectic mixture that remains liquid at temperatures substantially below 100°C, despite both parent salts being solids at room temperature [1]. The melting point depression achieved is 30–70 K relative to the pure salts, yielding a practical ionic liquid suitable for use as an electrolyte or solvent in electrochemical cells, sensors, and supercapacitors operating near ambient temperature.

Aluminum Electrodeposition Electrolytes

Mixtures of 1-ethylpyridinium chloride with aluminum chloride in a 1:2 molar ratio produce molten salt electrolytes with well-characterized density, viscosity, and specific conductivity [1]. These properties differ measurably from those of mixtures formulated with other N-alkylpyridinium chlorides, allowing process chemists to select the 1-ethyl derivative specifically to achieve a desired transport property profile for aluminum electroplating or battery applications.

High-Temperature Organic Synthesis Media

With a thermal stability extending up to 250°C—20–50°C higher than typical pyridinium salts—1-ethylpyridinium chloride can be employed as a heat-stable ionic liquid component in organic transformations that require elevated temperatures [1]. This expanded thermal window reduces the risk of solvent decomposition, thereby improving reaction reproducibility and simplifying product isolation.

Application
Selection Property
Validation Focus
DES for SO₂ Capture
Co-formulation with EmimCl as HBA
SO₂ loading capacity at target partial pressures; reversibility of absorption
Low-Temp Electrolytes
Eutectic mixture with butyl analog
Melting point depression to achieve liquid range near ambient temperature
Al Electrodeposition
1:2 molar ratio with AlCl₃
Density and viscosity influence on mass transport and deposit quality
High-Temp Synthesis
Thermal stability window
Decomposition onset for reaction reproducibility at elevated temperatures

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